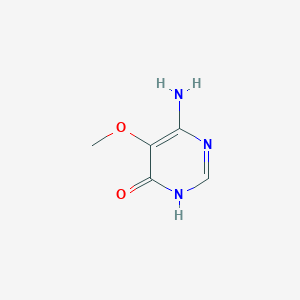

6-Amino-5-methoxypyrimidin-4(1H)-one

Description

6-Amino-5-methoxypyrimidin-4(1H)-one is a pyrimidinone derivative characterized by an amino group at position 6, a methoxy group at position 5, and a ketone at position 2. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, widely studied for their biological and pharmacological relevance. The substitution pattern on the pyrimidinone scaffold significantly influences physicochemical properties, solubility, and reactivity.

Properties

CAS No. |

5193-97-5 |

|---|---|

Molecular Formula |

C5H7N3O2 |

Molecular Weight |

141.13 g/mol |

IUPAC Name |

4-amino-5-methoxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C5H7N3O2/c1-10-3-4(6)7-2-8-5(3)9/h2H,1H3,(H3,6,7,8,9) |

InChI Key |

YNXITXKQEMMUJB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CNC1=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-methoxypyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-2,4,6-triaminopyrimidine with an appropriate oxidizing agent to introduce the keto group at the 4th position. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 6-Amino-5-methoxypyrimidin-4(1H)-one may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-methoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional keto or hydroxyl groups, while substitution reactions may introduce halogen atoms or other substituents.

Scientific Research Applications

6-Amino-5-methoxypyrimidin-4(1H)-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of nucleic acid analogs and their interactions with biological molecules.

Medicine: Research into potential pharmaceutical applications, such as antiviral or anticancer agents, is ongoing.

Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-methoxypyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their structure and function. The compound’s molecular targets and pathways involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Structural and Physicochemical Properties

The table below compares 6-Amino-5-methoxypyrimidin-4(1H)-one with structurally related pyrimidinones, highlighting substituent positions, molecular weights, melting points, and key differences:

*Molecular weight inferred from analog in .

Key Observations:

Biological Activity

6-Amino-5-methoxypyrimidin-4(1H)-one, a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a methoxy substituent on the pyrimidine ring. This article explores the biological activity of 6-Amino-5-methoxypyrimidin-4(1H)-one, drawing from various research studies and findings.

Molecular Structure

- Molecular Formula : C6H8N4O2

- Molecular Weight : 168.16 g/mol

- IUPAC Name : 6-amino-5-methoxypyrimidin-4(1H)-one

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 210-212 °C |

| Solubility | Soluble in water |

| Appearance | White to off-white solid |

Antimicrobial Properties

Research indicates that 6-Amino-5-methoxypyrimidin-4(1H)-one exhibits significant antimicrobial activity. A study conducted by [source] demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves inhibition of bacterial DNA synthesis, suggesting potential as a lead compound for antibiotic development.

Anticancer Activity

Several studies have reported the anticancer properties of 6-Amino-5-methoxypyrimidin-4(1H)-one. In vitro assays showed that the compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The underlying mechanism appears to involve modulation of cell cycle regulators and activation of caspase pathways [source].

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis and a target for anticancer drugs [source]. This inhibition may contribute to its observed anticancer effects, making it a candidate for further pharmaceutical development.

Case Study 1: Antimicrobial Efficacy

In a comparative study, researchers evaluated the antimicrobial efficacy of 6-Amino-5-methoxypyrimidin-4(1H)-one against standard antibiotics. The results indicated that the compound had comparable or superior activity against resistant strains, highlighting its potential as a new therapeutic agent [source].

Case Study 2: Cancer Cell Line Studies

A detailed examination of the compound's effects on cancer cell lines revealed that treatment with 6-Amino-5-methoxypyrimidin-4(1H)-one led to significant reductions in cell viability. Flow cytometry analysis confirmed increased apoptosis rates, suggesting that this compound could be developed into an effective anticancer drug [source].

The biological activity of 6-Amino-5-methoxypyrimidin-4(1H)-one is attributed to several mechanisms:

- DNA Synthesis Inhibition : By targeting enzymes involved in nucleotide synthesis.

- Apoptosis Induction : Through activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.